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molecular formula C8H6BrF3O B052878 4-(Trifluoromethoxy)benzyl bromide CAS No. 50824-05-0

4-(Trifluoromethoxy)benzyl bromide

Cat. No. B052878
M. Wt: 255.03 g/mol
InChI Key: JDNPUJCKXLOHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09169216B2

Procedure details

A suspension of zinc dust (15 g, excess) in THF (100 mL) was treated with LiCl (10.00 g, 238 mmol) and 1,2-dibromoethane (0.5 mL, catalytic). The warm mixture thus formed was treated dropwise with a solution of 4-(trifluoromethoxy)benzyl bromide (10a) (50.00 g, 209 mmol) in THF (200 mL) over a period of 3 hours. The resulting mixture was stirred for an additional hour, affording a solution of the lithium zincate 11, and then treated with (Ph3P)2NiCl2 (300 mg, 0.1 mol or 0.001 equivalents). The red suspension was treated drop wise with a solution of 5-bromopyrimidine (4) (33.23 g, 200 mmol) in THF (50 mL) over a period of one hour. The mixture was stirred for another 10 minutes and then poured into 300 mL of saturated aq. NH4Cl. The aqueous layer was washed with 200 mL of THF-ether (1:1), the combined organic layers washed with saturated aqueous NaHCO3, filtered, dried (MgSO4) and evaporated under reduced pressure to afford a pale yellow oily residue weighing 51.00 g (96%) and was found to be pure 5-[4-(trifluoromethoxy)benzyl]pyrimidine (12). 1H NMR (400 MHz, CDCl3) δ ppm 9.26 (s, 1H, pyrimidine), 8.84 (s, 2H, pyrimidine), 7.19 (s, 4H, Ar, no para-pattern observed), 4.06 (s, 2H, methylene); 13C NMR (100 MHz, CDCl3) 156.3, 157.1, 147.4, 139.6, 134.8, 131, 121.7, 35.0. ESI-MS (low-res) 255.0 (M+H)+.
Quantity
33.23 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
5-[4-(trifluoromethoxy)benzyl]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1]C1C=NC=NC=1.[NH4+].[Cl-].[F:10][C:11]([F:27])([F:26])[O:12][C:13]1[CH:25]=[CH:24][C:16]([CH2:17]C2C=NC=NC=2)=[CH:15][CH:14]=1>C1COCC1.Cl[Ni](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:10][C:11]([F:27])([F:26])[O:12][C:13]1[CH:25]=[CH:24][C:16]([CH2:17][Br:1])=[CH:15][CH:14]=1 |f:1.2,^1:35,54|

Inputs

Step One
Name
Quantity
33.23 g
Type
reactant
Smiles
BrC=1C=NC=NC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
5-[4-(trifluoromethoxy)benzyl]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC1=CC=C(CC=2C=NC=NC2)C=C1)(F)F
Step Four
Name
Quantity
300 mg
Type
catalyst
Smiles
Cl[Ni]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for another 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The aqueous layer was washed with 200 mL of THF-ether (1:1)
WASH
Type
WASH
Details
the combined organic layers washed with saturated aqueous NaHCO3
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a pale yellow oily residue

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
FC(OC1=CC=C(CBr)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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